molecular formula C15H22O5 B12320844 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

Cat. No.: B12320844
M. Wt: 282.33 g/mol
InChI Key: CFCZKBUBOFFSDG-UHFFFAOYSA-N
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Description

6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is a complex organic compound known for its unique structure and properties It belongs to the class of terpene lactones, which are naturally occurring compounds found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.

    Introduction of functional groups: Hydroxyl and methyl groups are introduced through selective reactions.

    Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5,10,15-Trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadec-1(15)-en-14-one: Another terpene lactone with a similar core structure but different functional groups.

    6-Hydroxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0~4,13~.0~8,13~]hexadecan-10-one: A compound with a similar tetracyclic structure but different substituents.

Uniqueness

6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

InChI

InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3

InChI Key

CFCZKBUBOFFSDG-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C

Origin of Product

United States

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